N~1~,N~1~-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine dihydrochloride

Description

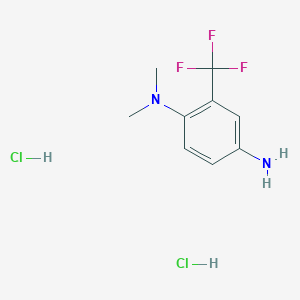

N¹,N¹-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine dihydrochloride (CAS: MFCD10686579) is a benzenediamine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position and two methyl groups at the N¹ positions of the aromatic ring. Its molecular formula is C₉H₁₁Cl₂F₃N₂, with a molecular weight of 291.1 g/mol (calculated). The dihydrochloride salt form enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. The trifluoromethyl group confers electron-withdrawing properties, influencing reactivity and interaction with biological targets .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-N,1-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2.2ClH/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12;;/h3-5H,13H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSWZLZBWAXWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N~1~,N~1~-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine dihydrochloride (commonly referred to as DMTF) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the biological activity of DMTF, focusing on its mechanisms, applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C9H12ClF3N2

- Molecular Weight : 240.65 g/mol

- CAS Number : 54672-12-7

- Structure : The compound features a trifluoromethyl group attached to a benzene ring with two dimethylamino groups.

DMTF exhibits various biological activities primarily through its interaction with enzyme systems and cellular pathways:

- Redox Activity : DMTF has been shown to act as an electron donor in biochemical reactions, similar to other diamines. This property is crucial in facilitating redox reactions in biological systems .

- Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar structures can inhibit certain enzymes, including peptidylglycine alpha-amidating monooxygenase (PAM), which plays a significant role in peptide hormone processing . The inhibition of PAM can lead to altered hormone levels and subsequent physiological effects.

Biological Applications

DMTF's biological activity suggests several potential applications:

- Antioxidant Properties : Compounds similar to DMTF have demonstrated antioxidant capabilities, which can protect cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage .

- Pharmaceutical Development : The compound's structure allows for modifications that could enhance its pharmacological properties. Research into similar diamines has led to the development of drugs targeting various conditions, including cancer and metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of DMTF and related compounds:

Toxicological Profile

While exploring the biological activity of DMTF, it is essential to consider its safety profile:

- Toxicity : Like many diamines, DMTF can be harmful if ingested or inhaled. It may cause irritation to skin and mucous membranes and has been associated with hypersensitivity reactions .

- Handling Precautions : Due to its potential hazards, it is recommended that DMTF be handled with care in laboratory settings, using appropriate personal protective equipment (PPE) and following safety protocols.

Comparison with Similar Compounds

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (CAS: 637-01-4)

- Structure : Four methyl groups on the benzene diamine core (N,N,N',N'-tetramethyl).

- Molecular Formula : C₁₀H₁₆N₂·2HCl (MW: 237.17 g/mol) .

- Key Differences :

- Substituent Effects : The absence of a trifluoromethyl group reduces electron-withdrawing effects, making the tetramethyl derivative more lipophilic.

- Applications : Widely used as Wurster’s reagent in redox chemistry and electron transfer studies due to its stable radical cation form .

- Reactivity : Methyl groups are ortho/para-directors in electrophilic substitution, contrasting with the meta-directing trifluoromethyl group in the target compound .

| Property | Target Compound | Tetramethyl Analog |

|---|---|---|

| Molecular Weight | 291.1 g/mol | 237.17 g/mol |

| Substituents | -CF₃, -N(CH₃)₂ | -N(CH₃)₂ (×2) |

| Solubility (Water) | High (dihydrochloride salt) | High (dihydrochloride salt) |

| Key Application | Pharmaceuticals, agrochemicals | Redox chemistry |

N,N-Dimethyl-1,4-phenylenediamine Dihydrochloride (CAS: 2724166)

1,4-Benzenediamine Dihydrochloride Derivatives (CAS: 624-83-9 analogs)

- General Structure : Unsubstituted or minimally substituted benzene diamine cores.

- Comparison :

Physicochemical and Functional Contrasts

Electronic and Steric Effects

- Trifluoromethyl Group : Strong electron-withdrawing effect increases acidity of amine groups (pKa ~5–6) compared to methyl-substituted analogs (pKa ~8–9) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.